molecular formula C9H12N4O2 B138127 (4-carbamoylphenyl)-(dimethylhydrazinylidene)-oxidoazanium CAS No. 142059-34-5

(4-carbamoylphenyl)-(dimethylhydrazinylidene)-oxidoazanium

Katalognummer: B138127
CAS-Nummer: 142059-34-5
Molekulargewicht: 208.22 g/mol
InChI-Schlüssel: YWIHFBZHXREQAB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzamide, 4-(3,3-dimethyl-1-oxido-1-triazenyl)-, (Z)-(9CI) is an organic compound with the molecular formula C9H12N4O2 This compound is characterized by the presence of a benzamide group substituted with a 3,3-dimethyl-1-oxido-1-triazenyl moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, 4-(3,3-dimethyl-1-oxido-1-triazenyl)-, (Z)-(9CI) typically involves the reaction of benzamide with 3,3-dimethyl-1-oxido-1-triazene under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or acetonitrile, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the oxido group to a hydroxyl group or other reduced forms.

    Substitution: The triazenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce hydroxylated compounds.

Wissenschaftliche Forschungsanwendungen

Benzamide, 4-(3,3-dimethyl-1-oxido-1-triazenyl)-, (Z)-(9CI) has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Benzamide, 4-(3,3-dimethyl-1-oxido-1-triazenyl)-, (Z)-(9CI) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

  • Benzamide derivatives with different substituents on the benzene ring.
  • Triazenyl compounds with varying alkyl or aryl groups.

Uniqueness: Benzamide, 4-(3,3-dimethyl-1-oxido-1-triazenyl)-, (Z)-(9CI) is unique due to its specific combination of a benzamide group and a 3,3-dimethyl-1-oxido-1-triazenyl moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research applications.

Eigenschaften

CAS-Nummer

142059-34-5

Molekularformel

C9H12N4O2

Molekulargewicht

208.22 g/mol

IUPAC-Name

(4-carbamoylphenyl)-(dimethylhydrazinylidene)-oxidoazanium

InChI

InChI=1S/C9H12N4O2/c1-12(2)11-13(15)8-5-3-7(4-6-8)9(10)14/h3-6H,1-2H3,(H2,10,14)

InChI-Schlüssel

YWIHFBZHXREQAB-UHFFFAOYSA-N

SMILES

CN(C)N=[N+](C1=CC=C(C=C1)C(=O)N)[O-]

Kanonische SMILES

CN(C)N=[N+](C1=CC=C(C=C1)C(=O)N)[O-]

Synonyme

1-(4-carbamoylphenyl)-3,3-dimethyltriazene-1-oxide
CPDiMTO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.